3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid
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Overview
Description
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid is a chemical compound with the molecular formula C17H21NO4 and a molecular weight of 303.36 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with indole, which undergoes a series of reactions to introduce the tert-butoxycarbonyl group and the butanoic acid moiety.
Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected indole.
Formation of Butanoic Acid Moiety: The Boc-protected indole is then reacted with a suitable butanoic acid derivative, such as butanoic anhydride or butanoic acid chloride, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes, affecting biochemical reactions and cellular processes. The tert-butoxycarbonyl group provides protection to the indole nitrogen, allowing selective reactions to occur at other sites of the molecule .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-1H-indol-3-ylboronic acid: Similar structure with a boronic acid group instead of a butanoic acid moiety.
®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid: Contains an amino group in place of the butanoic acid moiety.
Uniqueness
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid is unique due to its specific combination of the indole core, tert-butoxycarbonyl protecting group, and butanoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVLMBCHRXPLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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